2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, also known as propylcysteine hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 199.7 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available resources .Scientific Research Applications
1. Chemical Synthesis and Stereochemistry
- Shiraiwa et al. (1998) utilized 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride for the synthesis of optically active 1,4-thiazane-3-carboxylic acid. They achieved this through optical resolution by preferential crystallization, indicating its use in producing enantiomerically pure compounds (Shiraiwa et al., 1998).
2. Solid Phase Peptide Synthesis
- Erlandsson and Undén (2006) described the use of a derivative, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), as a new safety catch linker in solid phase peptide synthesis. This suggests the application of such compounds in the efficient and cost-effective synthesis of peptides (Erlandsson & Undén, 2006).
3. Peptide Synthesis and Immunobiological Activity
- Doláková et al. (2005) synthesized 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, including sulfanyl groups, for testing immunostimulatory and immunomodulatory potency. This indicates the potential of such compounds in developing immunologically active drugs (Doláková et al., 2005).
4. Polymer Modification and Medical Applications
- Aly and El-Mohdy (2015) investigated the functional modification of poly vinyl alcohol/acrylic acid hydrogels using compounds including 2-amino-3-(4-hydroxyphenyl)propanoic acid. Their findings suggest its use in the development of polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
5. Fluorescence Derivatisation and Biological Assays
- Frade et al. (2007) used a derivative of 2-amino-3-propanoic acid for fluorescence derivatisation of amino acids. This application is crucial in biological assays, especially where high sensitivity and specificity are required (Frade et al., 2007).
Mechanism of Action
Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and
Properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXRLFIQQTMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396966-74-7 | |
Record name | 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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